molecular formula C18H24N6O4S B2877167 N-(4-amino-2-((2-(diethylamino)ethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-methyl-3-nitrobenzamide CAS No. 888420-39-1

N-(4-amino-2-((2-(diethylamino)ethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-methyl-3-nitrobenzamide

Cat. No. B2877167
CAS RN: 888420-39-1
M. Wt: 420.49
InChI Key: FAHAVWWGJUUNRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-amino-2-((2-(diethylamino)ethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-methyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C18H24N6O4S and its molecular weight is 420.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of novel compounds, including those with benzamide or nitrobenzamide functionalities, have been explored for various applications, such as in the development of fluorescent compounds through chemo-reactive pendant groups. These compounds exhibit fluorescence in response to specific transformations, indicating their potential in sensing and imaging applications (Nishida et al., 2005).

Potential Anticancer Applications

  • Compounds with structural features similar to N-(4-amino-2-((2-(diethylamino)ethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-methyl-3-nitrobenzamide have been investigated for their potential as anticancer agents. For instance, derivatives have been synthesized to target specific enzymes or pathways in cancer cells, demonstrating the capability to inhibit cancer cell growth through various mechanisms, including the inhibition of thymidylate synthase and as potential antitumor agents (Gangjee et al., 2004).

Bioactivation and Drug Development

  • The bioactivation processes of prodrugs have been a significant area of research, with studies focusing on how certain compounds are activated in biological systems to produce therapeutic effects. This area includes exploring the mechanisms of nitroreduction by enzymes, which can convert prodrugs into their active cytotoxic forms, providing insights into the development of more effective and targeted therapies (Knox et al., 1988).

Electrospray Mass Spectrometry Applications

  • The use of electrospray mass spectrometry for the analysis and fragmentation of derivatives, including those related to N-linked carbohydrates, has been explored. This technique is crucial for understanding the molecular structure and interactions of complex compounds, aiding in the development of drugs and diagnostic tools (Harvey, 2000).

properties

IUPAC Name

N-[4-amino-2-[2-(diethylamino)ethylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]-2-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O4S/c1-4-23(5-2)9-10-29-18-21-15(19)14(17(26)22-18)20-16(25)12-7-6-8-13(11(12)3)24(27)28/h6-8H,4-5,9-10H2,1-3H3,(H,20,25)(H3,19,21,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAHAVWWGJUUNRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCSC1=NC(=C(C(=O)N1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.